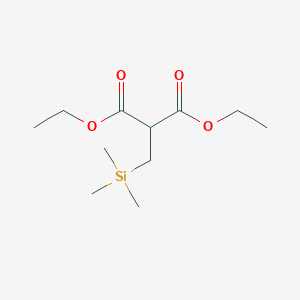

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(trimethylsilylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOGFXACYDZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066284 | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17962-38-8 | |

| Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(trimethylsilyl)methyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Diethyl(trimethylsilylmethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism of diethyl(trimethylsilylmethyl)malonate, a valuable building block in organic synthesis. The core of this synthesis lies in the well-established malonic ester synthesis, a versatile method for the formation of carbon-carbon bonds. This document details the underlying chemical principles, provides a generalized experimental protocol, and presents the expected physicochemical and spectroscopic data for the target compound. The synthesis pathway and experimental workflow are visually represented to facilitate a deeper understanding of the process.

Introduction

This compound is a functionalized malonic ester derivative that incorporates a silicon-containing moiety. This structural feature makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and advanced materials. The trimethylsilyl group can influence the reactivity of the molecule and can be further functionalized or removed under specific conditions, offering synthetic flexibility. The synthesis of this compound is primarily achieved through the alkylation of diethyl malonate, a classic and robust reaction in organic chemistry.

Core Synthesis Mechanism: The Malonic Ester Synthesis

The synthesis of this compound proceeds via the malonic ester synthesis, a sequential two-step process involving deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon atom situated between the two carbonyl groups). The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. A strong base, typically sodium ethoxide (NaOEt), is used to quantitatively remove a proton, leading to the formation of a resonance-stabilized enolate ion. The use of sodium ethoxide is advantageous as it prevents transesterification reactions with the diethyl ester groups.

Step 2: Nucleophilic Alkylation

The generated diethyl malonate enolate is a potent nucleophile. In the second step, it undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile. For the synthesis of this compound, the electrophile is a trimethylsilylmethyl halide, most commonly (chloromethyl)trimethylsilane or (iodomethyl)trimethylsilane. The enolate attacks the electrophilic carbon atom of the trimethylsilylmethyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.

The overall reaction can be summarized as follows:

-

Starting Materials: Diethyl malonate, Sodium ethoxide, (Chloromethyl)trimethylsilane

-

Product: this compound

-

By-product: Sodium chloride

Experimental Protocol (Generalized)

Materials:

-

Diethyl malonate (reagent grade)

-

Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)

-

(Chloromethyl)trimethylsilane (reagent grade)

-

Anhydrous ethanol (solvent)

-

Diethyl ether (for workup)

-

Saturated aqueous ammonium chloride solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Anhydrous ethanol is added to the flask, followed by the cautious addition of sodium ethoxide. Diethyl malonate is then added dropwise to the stirred solution at room temperature. The mixture is stirred for a period to ensure complete formation of the sodium salt of diethyl malonate.

-

Alkylation: (Chloromethyl)trimethylsilane is added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may be controlled with an ice bath if necessary. After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

Quantitative data for this compound is not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be expected.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17962-38-8[1][2] |

| Molecular Formula | C₁₁H₂₂O₄Si[1] |

| Molecular Weight | 246.38 g/mol [1] |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not reported (expected to be >200 °C at atmospheric pressure) |

| Density | Not reported |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | ~4.2 ppm (q, 4H, -OCH₂CH₃), ~3.4 ppm (t, 1H, -CH-), ~1.9 ppm (d, 2H, -CH₂-Si), ~1.2 ppm (t, 6H, -OCH₂CH₃), ~0.1 ppm (s, 9H, -Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~170 ppm (C=O), ~61 ppm (-OCH₂CH₃), ~50 ppm (-CH-), ~23 ppm (-CH₂-Si), ~14 ppm (-OCH₂CH₃), ~-1 ppm (-Si(CH₃)₃) |

| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (Si-C stretch), ~1150 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z 246, fragments corresponding to loss of ethoxy, ethyl, and trimethylsilyl groups. |

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

Mandatory Visualizations

Diagram 1: Synthesis Mechanism

Caption: The two-step mechanism for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is a straightforward application of the robust malonic ester synthesis. This method provides a reliable route to this valuable, functionalized building block. While specific experimental data in the literature is scarce, the well-understood mechanism and analogy to other malonate alkylations allow for the development of a sound synthetic procedure. This technical guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to leverage this compound in their synthetic endeavors. Further research into optimizing the reaction conditions and fully characterizing the product would be a valuable contribution to the field.

References

Diethyl(trimethylsilylmethyl)malonate: A Technical Guide for Researchers

CAS Number: 17962-38-8[1]

Molecular Formula: C₁₁H₂₂O₄Si[1]

Structure:

Overview

Diethyl(trimethylsilylmethyl)malonate is a substituted diethyl malonate derivative incorporating a trimethylsilyl group. This modification offers unique synthetic advantages, particularly in the context of drug discovery and development. The presence of the silicon atom can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable building block for creating novel therapeutic agents. This guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound and its parent compound, diethyl malonate, for comparative purposes.

| Property | This compound | Diethyl malonate |

| Molecular Weight | 246.38 g/mol [1] | 160.17 g/mol [2] |

| Boiling Point | Not readily available | 199 °C[2][3] |

| Density | Not readily available | 1.055 g/cm³ at 20 °C[2][3] |

| Refractive Index | Not readily available | 1.413-1.415 at 20 °C[2][3] |

| ¹H NMR | Predicted shifts available | δ (ppm): 1.28 (t, 6H), 3.35 (s, 2H), 4.21 (q, 4H)[4] |

| ¹³C NMR | Predicted shifts available | δ (ppm): 13.9, 41.5, 61.2, 166.8[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable trimethylsilylmethyl halide, such as chloromethyltrimethylsilane. This reaction is a classic example of malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)

-

Chloromethyltrimethylsilane

-

Anhydrous ethanol or another suitable solvent (e.g., THF, DMF)

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. The mixture is then stirred for a specified time (e.g., 1 hour) to ensure the complete formation of the diethyl malonate enolate.[6]

-

Alkylation: To the solution of the enolate, add chloromethyltrimethylsilane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).[6][7]

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

Substituted malonic esters are versatile precursors for the synthesis of a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[8] The introduction of a trimethylsilylmethyl group can be a strategic approach to modify the pharmacokinetic and pharmacodynamic properties of these drug classes.

A significant area of application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat epilepsy, neuropathic pain, and anxiety disorders.[9][10] this compound can serve as a key intermediate in the synthesis of novel, silicon-containing GABA analogs, potentially leading to drugs with improved efficacy and safety profiles.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Signaling Pathway Involvement

Caption: Hypothetical mechanism of action for a GABA analog.

References

- 1. Page loading... [guidechem.com]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Diethyl(trimethylsilylmethyl)malonate Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of diethyl(trimethylsilylmethyl)malonate under various acidic and basic conditions. This compound is a key building block in organic synthesis, valued for its unique combination of a reactive malonate core and a sterically influential trimethylsilylmethyl substituent. Understanding its stability is critical for its effective use in multi-step syntheses, particularly in the development of pharmaceutical agents where reaction conditions can vary widely. This document summarizes the expected reactivity based on established principles of organic chemistry and data from analogous compounds, outlines detailed experimental protocols for stability assessment, and presents potential degradation pathways.

Introduction

This compound is a versatile reagent in organic chemistry, enabling the introduction of a geminal diester functionality with a silicon-containing side chain. The trimethylsilylmethyl group can influence the steric and electronic properties of molecules, making this compound a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The stability of this compound under the acidic and basic conditions frequently employed for transformations such as ester hydrolysis, alkylation, and deprotection is a crucial parameter for reaction design and optimization. This guide aims to provide a detailed analysis of the factors governing the stability of this compound.

Predicted Stability and Degradation Pathways

Stability Under Acidic Conditions

Under acidic conditions, two main degradation pathways are plausible: hydrolysis of the ethyl ester groups and protodesilylation of the trimethylsilylmethyl group.

-

Ester Hydrolysis : The hydrolysis of the diethyl ester to the corresponding monoester or diacid is a classic acid-catalyzed reaction. This process is typically accelerated by heat. In the context of malonic ester synthesis, acidic hydrolysis is a standard step to reveal the carboxylic acid functionality prior to decarboxylation[1][2][3].

-

Protodesilylation : The carbon-silicon bond in α-silyl carbonyl compounds is known to be sensitive to acidic conditions, which can lead to protodesilylation (cleavage of the C-Si bond and replacement with a C-H bond)[4]. However, β-silyl carbonyl compounds have been reported to be more stable to acid[5]. This compound is an α-substituted malonate, suggesting a potential for lability.

Predicted Outcome: Under mild acidic conditions at room temperature, the compound is expected to be relatively stable for short periods. However, upon heating or in the presence of strong acids, a competitive degradation between ester hydrolysis and protodesilylation is anticipated. The likely major product would be diethylmalonate resulting from C-Si bond cleavage.

Stability Under Basic Conditions

Under basic conditions, the primary competition will be between saponification of the esters and cleavage of the C-Si bond.

-

Ester Hydrolysis (Saponification) : The hydrolysis of esters under basic conditions is a facile and often irreversible process. For malonic esters, selective monohydrolysis can be achieved under carefully controlled conditions, such as using a limited amount of base at low temperatures[6]. With excess base and/or elevated temperatures, complete hydrolysis to the malonate salt is expected.

-

Desilylation : The C-Si bond can be cleaved by nucleophiles, including hydroxide ions[4]. This is a known pathway for the deprotection of certain silyl-containing protecting groups[7].

Predicted Outcome: The ester groups are expected to be the more labile functionality under most basic conditions. Mild basic conditions at low temperatures will likely lead to the mono- or di-hydrolyzed product. Stronger basic conditions or prolonged reaction times may also induce C-Si bond cleavage.

Quantitative Data Summary (Hypothetical)

As no direct experimental data was found, the following tables are presented as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of stability under different conditions.

Table 1: Stability of this compound under Acidic Conditions

| Entry | Acid (Concentration) | Solvent | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |

| 1 | 1 M HCl | H₂O/THF (1:1) | 25 | 24 | < 5% | Diethyl(trimethylsilylmethyl)malonic acid monoester |

| 2 | 1 M HCl | H₂O/THF (1:1) | 60 | 6 | 40% | Diethylmalonate, Trimethylsilanol |

| 3 | 6 M HCl | H₂O | 100 | 2 | > 95% | Malonic acid, Trimethylsilanol |

| 4 | TFA | CH₂Cl₂ | 25 | 12 | 15% | Diethylmalonate |

Table 2: Stability of this compound under Basic Conditions

| Entry | Base (Concentration) | Solvent | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |

| 1 | 1 M NaOH | H₂O/EtOH (1:1) | 25 | 4 | 50% | Diethyl(trimethylsilylmethyl)malonic acid monoester sodium salt |

| 2 | 1 M NaOH | H₂O/EtOH (1:1) | 80 | 1 | > 95% | (Trimethylsilylmethyl)malonic acid disodium salt |

| 3 | 1 M KOH | THF/H₂O (4:1) | 0 | 2 | 90% | Diethyl(trimethylsilylmethyl)malonic acid monoester potassium salt[6] |

| 4 | NaOEt (1.1 eq) | EtOH | 25 | 24 | < 10% (alkylation) | Diethyl alkyl(trimethylsilylmethyl)malonate |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound.

General Protocol for Stability Testing

-

Preparation of Stock Solution : Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).

-

Reaction Setup : In a series of vials, add a known volume of the acidic or basic test solution. Thermally equilibrate the vials to the desired experimental temperature.

-

Initiation of Experiment : To each vial, add a small aliquot of the stock solution of this compound to achieve the desired final concentration.

-

Time Points : At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the acid or base. For acidic solutions, quench with a saturated solution of sodium bicarbonate. For basic solutions, quench with a dilute solution of hydrochloric acid to a neutral pH.

-

Sample Preparation for Analysis : Extract the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent for analysis.

-

Analysis : Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent compound and identify and quantify any degradation products.

Analytical Methodologies

-

HPLC Analysis :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid for acidic stability samples or 10 mM ammonium bicarbonate for basic stability samples.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Quantification : Use a calibration curve of the parent compound to determine its concentration at each time point.

-

-

GC-MS Analysis :

-

Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium.

-

Inlet Temperature : 250°C.

-

Oven Program : Start at 80°C, ramp to 280°C.

-

Mass Spectrometry : Electron ionization (EI) source.

-

Identification : Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

-

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Workflow for Stability Analysis

Caption: General experimental workflow for stability assessment.

Conclusion

The stability of this compound is a critical consideration for its application in organic synthesis. Based on the known reactivity of related compounds, it is predicted that under acidic conditions , the primary degradation pathways will be ester hydrolysis and protodesilylation, with the latter likely favored under harsher conditions. Under basic conditions , saponification of the ester groups is expected to be the dominant degradation pathway, with desilylation being a possibility under more forcing conditions. For optimal use of this reagent, it is recommended to employ mild reaction conditions and to perform stability studies using the detailed protocols provided in this guide to quantify its degradation and identify the resulting products in the context of a specific synthetic route. This will ensure higher yields, better process control, and a more robust synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. β-Silylcarbonyl compounds as masked enones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Diethyl(trimethylsilylmethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients and key intermediates is fundamental to drug development and chemical synthesis. This technical guide provides an in-depth analysis of the solubility characteristics of diethyl(trimethylsilylmethyl)malonate. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility in common organic solvents based on its molecular structure. Furthermore, it provides a detailed experimental protocol for researchers to quantitatively determine its solubility, ensuring reproducible and accurate results. This guide is intended to be a practical resource for scientists working with this compound, enabling informed decisions in experimental design, process development, and formulation.

Introduction

This compound (DTM) is a malonic ester derivative incorporating a trimethylsilyl group. Its unique structure makes it a valuable building block in organic synthesis. The solubility of DTM in various solvents is a critical physical property that influences reaction kinetics, purification methods such as recrystallization, and the formulation of drug delivery systems.

A comprehensive literature search indicates a lack of publicly available, quantitative solubility data for DTM. This guide addresses this gap by providing a qualitative solubility prediction based on first principles of chemical interactions and offers a robust experimental workflow for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] this compound possesses both polar and non-polar characteristics.

-

Polar Features : The two ester functional groups (-COOEt) contain polar carbonyl (C=O) and ether (C-O) linkages, capable of acting as hydrogen bond acceptors.[2]

-

Non-polar Features : The molecule has a significant non-polar character due to the diethyl groups and the trimethylsilylmethyl group (-CH2Si(CH3)3).

This duality suggests that DTM will exhibit good solubility in a range of common organic solvents, particularly those of moderate polarity. Its solubility in highly polar protic solvents like water is expected to be low, a common trait for many esters.[3] Conversely, its solubility in purely non-polar aliphatic solvents might be limited by the polarity of the ester groups.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| High Polarity | |||

| Methanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of methanol can interact with the ester groups of DTM, but the non-polar regions of DTM may limit high solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the non-polar parts of the DTM molecule. |

| Medium Polarity | |||

| Acetone | Polar Aprotic | Highly Soluble | The polarity of acetone is well-suited to solvate both the polar ester groups and the non-polar hydrocarbon and silicon-containing moieties. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile to DTM, making it an excellent solvent. |

| Dichloromethane | Polar Aprotic | Highly Soluble | Its ability to dissolve a wide range of organic compounds makes it a likely good solvent for DTM. |

| Chloroform | Polar Aprotic | Highly Soluble | Similar in properties to dichloromethane, it is expected to effectively solvate DTM. |

| Low Polarity | |||

| Diethyl Ether | Non-polar | Soluble | The ether functional group provides some polarity, which can interact with the ester groups of DTM, while the ethyl groups are compatible with the non-polar parts. |

| Toluene | Non-polar | Moderately Soluble | The aromatic ring of toluene can induce dipole interactions, allowing it to solvate the moderately polar DTM. |

| Hexane | Non-polar | Slightly Soluble | As a non-polar aliphatic hydrocarbon, hexane will primarily interact with the non-polar regions of DTM, but may struggle to solvate the polar ester groups, leading to lower solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium method is a reliable technique for this purpose.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of DTM in the chosen solvent at known concentrations to create a calibration curve.

-

Sample Preparation: Add an excess amount of DTM to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC or GC method.

-

Calculation: Use the calibration curve to determine the concentration of DTM in the diluted sample. Calculate the solubility in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

Visual aids are crucial for understanding complex workflows and conceptual relationships. The following diagrams, rendered using Graphviz, illustrate the experimental workflow for solubility determination and the factors influencing solubility.

Caption: Experimental workflow for determining the solubility of DTM.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in a laboratory setting. It is predicted to be highly soluble in moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane, with moderate to good solubility in alcohols and aromatic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a clear and reliable method for their determination. This information is essential for optimizing reaction conditions, developing purification strategies, and advancing research and development involving this versatile compound.

References

An In-depth Technical Guide on the Safe Handling of Diethyl(trimethylsilylmethyl)malonate

Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl(trimethylsilylmethyl)malonate (CAS No. 17962-38-8) is publicly available. This guide has been compiled using safety data from the closely related compound, Diethyl Malonate (CAS No. 105-53-3), and general safety precautions for organosilicon compounds. The toxicological properties of this compound have not been thoroughly investigated, and therefore, this compound should be handled with extreme caution. Researchers, scientists, and drug development professionals should treat it as a potentially hazardous substance.

Chemical Identification and Physical Properties

This section summarizes the known physical and chemical properties of this compound and its parent compound, Diethyl Malonate.

| Property | This compound | Diethyl Malonate |

| CAS Number | 17962-38-8[1] | 105-53-3[2][3] |

| Molecular Formula | C11H22O4Si[4] | C7H12O4[5] |

| Molecular Weight | 246.378 g/mol [4] | 160.17 g/mol |

| Appearance | Not available | Colorless liquid[3] |

| Boiling Point | Not available | 199 °C / 390.2 °F[3] |

| Melting Point | Not available | -50 °C / -58 °F |

| Flash Point | Not available | 93 °C / 199.4 °F (Combustible liquid)[3] |

| Density | Not available | 1.055 g/cm³ |

| Solubility | Not available | Partially soluble in cold water.[6] |

Hazard Identification and GHS Classification (Inferred)

The hazard classification for this compound is not established. The following is an inferred classification based on Diethyl Malonate and general knowledge of organosilicon compounds. The trimethylsilylmethyl group may introduce additional, uncharacterized hazards. For instance, some trimethylsilyl compounds have been linked to respiratory and reproductive toxicity.[7]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids, Category 4 | H227: Combustible liquid[2][8] | Warning[2] | GHS07 |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation[2][8] | Warning[2] | GHS07 |

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.[2]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Inhalation: May cause respiratory tract irritation. Due to the presence of the trimethylsilylmethyl group, which is found in known respiratory toxicants like trimethylsilyldiazomethane, inhalation should be scrupulously avoided.[7][9]

-

Ingestion: May be harmful if swallowed.

Handling and Storage Precautions

Given the unknown specific toxicity of this compound, stringent adherence to safe laboratory practices is mandatory.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

-

Ensure safety showers and eyewash stations are readily accessible.[12]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used.[10]

3.3. General Hygiene

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Contaminated clothing should be removed and laundered before reuse.

3.4. Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][10]

-

Keep containers tightly closed.

-

Store separately from strong oxidizing agents, acids, and bases.[5]

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a research setting.

-

Preparation and Planning:

-

Conduct a thorough risk assessment for the planned experiment.

-

Review all available safety information for the reactants, solvents, and products.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the work area by ensuring it is clean and uncluttered.

-

-

Handling and Reaction Setup:

-

Perform all manipulations of the compound within a chemical fume hood.

-

Use appropriate glassware and equipment, inspecting for any defects before use.

-

Ground all equipment to prevent static discharge, especially when transferring flammable liquids.[6]

-

Add reagents slowly and in a controlled manner.

-

-

Post-Reaction Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exothermic processes.

-

Conduct extractions and purifications within the fume hood.

-

-

Waste Disposal:

-

Decontamination:

-

Clean all glassware and equipment thoroughly.

-

Wipe down the work surfaces in the fume hood.

-

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[13]

Visualizations

References

- 1. 17962-38-8 | CAS DataBase [chemicalbook.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Toxicity studies of trimethylsilyldiazomethane administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. globalsilicones.org [globalsilicones.org]

- 13. multichemindia.com [multichemindia.com]

Methodological & Application

Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the alkylation of diethyl(trimethylsilylmethyl)malonate, a versatile building block in organic synthesis. The procedure involves the deprotonation of the active methylene group followed by nucleophilic attack on an alkyl halide. This method allows for the introduction of a wide variety of alkyl substituents, creating a library of functionalized malonate esters. These products can serve as key intermediates in the synthesis of complex molecules, including pharmacologically active compounds. This protocol outlines the necessary reagents, equipment, and step-by-step instructions to ensure a successful and efficient reaction, along with data presentation and visualizations to aid in comprehension and application.

Introduction

The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The presence of two electron-withdrawing ester groups increases the acidity of the alpha-hydrogens, facilitating the formation of a stabilized enolate upon treatment with a suitable base.[3][4] This enolate then acts as a nucleophile, reacting with an electrophile, typically an alkyl halide, in an SN2 reaction to form the alkylated product.[5][6]

This compound offers unique synthetic potential due to the presence of the silicon-containing moiety, which can influence the steric and electronic properties of the molecule and its derivatives. The protocol described herein utilizes sodium hydride as a strong, non-nucleophilic base to ensure complete deprotonation of the malonate, minimizing potential side reactions. Dimethylformamide (DMF) is employed as the solvent to facilitate the dissolution of the reagents and promote the reaction.

Experimental Protocol

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., allyl bromide, benzyl bromide, methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

-

Dispensing Sodium Hydride: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and decanting the solvent under an inert atmosphere.

-

Addition of Solvent and Substrate: Anhydrous DMF is added to the flask via a syringe, followed by the slow, dropwise addition of this compound (1.0 equivalent) at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes to allow for complete deprotonation and formation of the sodium enolate, which is typically observed by the cessation of hydrogen gas evolution.

-

Alkylation: The desired alkyl halide (1.1-1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

Anhydrous DMF is a combustible liquid and a potential irritant. It should be handled in a well-ventilated fume hood.

-

Alkyl halides are often toxic and lachrymatory. They should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a fume hood.

-

The quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction and hydrogen gas evolution.

Data Presentation

The following table summarizes typical yields for the alkylation of this compound with various alkyl halides under the conditions described above.

| Entry | Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |

| 1 | Allyl Bromide | Diethyl 2-allyl-2-(trimethylsilylmethyl)malonate | 4 | 85-95 |

| 2 | Benzyl Bromide | Diethyl 2-benzyl-2-(trimethylsilylmethyl)malonate | 6 | 80-90 |

| 3 | Methyl Iodide | Diethyl 2-methyl-2-(trimethylsilylmethyl)malonate | 2 | 90-98 |

| 4 | Ethyl Bromide | Diethyl 2-ethyl-2-(trimethylsilylmethyl)malonate | 8 | 75-85 |

| 5 | 1-Bromobutane | Diethyl 2-butyl-2-(trimethylsilylmethyl)malonate | 12 | 70-80 |

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Characterization Data

Diethyl 2-allyl-2-(trimethylsilylmethyl)malonate:

-

¹H NMR (CDCl₃, 300 MHz): δ 4.18 (q, J = 7.1 Hz, 4H), 5.75 (m, 1H), 5.05 (m, 2H), 2.65 (d, J = 7.5 Hz, 2H), 1.25 (t, J = 7.1 Hz, 6H), 1.05 (s, 2H), 0.05 (s, 9H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 171.5, 133.0, 118.5, 61.0, 56.0, 36.5, 22.0, 14.0, -1.5.

-

IR (neat, cm⁻¹): 2955, 1730, 1250, 840.

-

MS (EI): m/z (%) = 286 (M⁺, 5), 271 (100), 199 (45), 73 (80).

Visualizations

Reaction Pathway

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. askthenerd.com [askthenerd.com]

- 3. fiveable.me [fiveable.me]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

Application Notes & Protocols: Diethyl(trimethylsilylmethyl)malonate and its Analogs in Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of silyl-substituted malonates in the synthesis of cyclopropane derivatives. While direct literature precedence for the use of diethyl(trimethylsilylmethyl)malonate in cyclopropanation is limited, this document outlines the application of closely related β-silylmethylene malonates (β-SMMs) in Michael-Initiated Ring Closure (MIRC) reactions to generate highly functionalized cyclopropanes. The protocols and data presented are based on established principles of malonate chemistry and the known reactivity of silyl-substituted organic reagents.

Introduction

Cyclopropane rings are a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain and unique electronic properties impart significant biological activity and provide a versatile scaffold for further synthetic transformations. The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for the diastereoselective synthesis of cyclopropanes. This tandem reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

Malonate esters are excellent nucleophiles for MIRC reactions. The introduction of a trimethylsilylmethyl group to the malonate structure, as in this compound or its β-silylmethylene malonate analogs, offers potential advantages in terms of modulating reactivity and providing a handle for further synthetic modifications. The silicon moiety can influence the stereochemical outcome of the reaction and can be a precursor for a variety of functional groups.

General Reaction Scheme

The cyclopropanation of α,β-unsaturated ketones with a silyl-substituted malonate proceeds via a MIRC mechanism. The reaction is typically base-catalyzed, with the base deprotonating the malonate to form a stabilized enolate. This enolate then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone. The resulting enolate intermediate subsequently undergoes an intramolecular cyclization via nucleophilic attack on the carbon bearing the leaving group (in this case, derived from the silylmethyl moiety or an adjacent leaving group), to afford the cyclopropane dicarboxylate.

Experimental Data

The following table summarizes representative data for the cyclopropanation of chalcone with a generic β-silylmethylene malonate via a Michael-Initiated Ring Closure reaction. The data is illustrative of typical yields and diastereoselectivities that can be expected for this class of reaction.

| Entry | Michael Acceptor | Silyl Malonate Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) |

| 1 | Chalcone | Diethyl (trimethylsilylmethylene)malonate | NaOEt | EtOH | 25 | 12 | 85 | >95:5 |

| 2 | 4-Chlorochalcone | Diethyl (trimethylsilylmethylene)malonate | K₂CO₃ | DMF | 50 | 8 | 78 | >95:5 |

| 3 | 4-Methoxychalcone | Diethyl (trimethylsilylmethylene)malonate | DBU | CH₂Cl₂ | 25 | 24 | 82 | >95:5 |

| 4 | (E)-4-phenylbut-3-en-2-one | Diethyl (trimethylsilylmethylene)malonate | NaH | THF | 0 to 25 | 6 | 75 | 90:10 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate via MIRC

This protocol describes a general procedure for the reaction of a silyl-substituted malonate with chalcone.

Materials:

-

Chalcone (1.0 equiv)

-

Diethyl (trimethylsilylmethylene)malonate (1.2 equiv)

-

Sodium ethoxide (1.5 equiv)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add chalcone (1.0 equiv) and anhydrous ethanol to achieve a 0.2 M concentration.

-

Add diethyl (trimethylsilylmethylene)malonate (1.2 equiv) to the solution and stir at room temperature.

-

In a separate flask, prepare a solution of sodium ethoxide (1.5 equiv) in anhydrous ethanol.

-

Slowly add the sodium ethoxide solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate.

Visualizations

Logical Workflow for Cyclopropanation via MIRC

The following diagram illustrates the logical workflow for the synthesis of functionalized cyclopropanes using a silyl-substituted malonate and an α,β-unsaturated ketone via a Michael-Initiated Ring Closure reaction.

Caption: Workflow for MIRC Cyclopropanation.

Signaling Pathway for MIRC Reaction

The diagram below outlines the key steps in the Michael-Initiated Ring Closure (MIRC) reaction pathway for the formation of a cyclopropane from a malonate and an enone.

Caption: MIRC Reaction Pathway.

Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of the Silyl Group in Diethyl(trimethylsilylmethyl)malonate Adducts

Introduction

The trimethylsilyl (TMS) group is a versatile and widely used protecting group in organic synthesis. However, its selective and efficient removal is a critical step in multi-step synthetic pathways. This application note provides a detailed guide for the deprotection of the trimethylsilyl group from diethyl(trimethylsilylmethyl)malonate adducts, a common intermediate in the synthesis of substituted malonic esters. The primary method detailed is fluoride-mediated protodesilylation, which is known for its high efficiency and mild reaction conditions. Alternative methods, including acidic and basic hydrolysis, are also discussed for contexts where fluoride-based reagents may not be suitable.

The stability of silyl ethers, a related class of silyl-protected compounds, towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBS < TBDPS < TIPS[1]. While the target molecule contains a carbon-silicon bond, the general principles of silyl group lability provide a useful framework for understanding deprotection strategies. Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents particularly effective for cleaving Si-C bonds.[2][3]

Deprotection Methodologies

Several methods can be employed for the deprotection of the trimethylsilyl group. The choice of method depends on the overall molecular structure of the adduct and the compatibility of other functional groups present.

Fluoride-Mediated Protodesilylation

This is the most common and generally most effective method for the cleavage of C-Si bonds in compounds like this compound. The driving force for this reaction is the formation of the strong Si-F bond.[2]

Mechanism: The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then fragments, cleaving the C-Si bond and generating a carbanion. The carbanion is subsequently protonated by a proton source in the reaction mixture (e.g., water or an added acid) to yield the deprotected product. The presence of the two electron-withdrawing ester groups in the malonate structure stabilizes the intermediate carbanion, facilitating the reaction.

Common Fluoride Sources:

-

Tetrabutylammonium fluoride (TBAF): Typically used as a 1 M solution in tetrahydrofuran (THF).[1] It is highly effective but can be basic, which might be a consideration for base-sensitive substrates.

-

Hydrofluoric acid-pyridine complex (HF-Pyridine): A less basic alternative to TBAF, often used for more sensitive substrates.

-

Cesium fluoride (CsF): Can be used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

Acid-Catalyzed Desilylation

Acidic conditions can also effect the cleavage of C-Si bonds, particularly for less sterically hindered silyl groups like TMS.

Mechanism: The reaction is thought to proceed via protonation of the carbon atom attached to the silicon, followed by nucleophilic attack on the silicon atom.

Common Acidic Reagents:

-

Trifluoroacetic acid (TFA): A strong acid that can be used in an appropriate solvent.

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): Often used in a mixture of water and an organic solvent like THF or methanol.

Base-Catalyzed Desilylation

In some cases, basic conditions can be used for desilylation, although this is less common for C-Si bonds compared to Si-O bonds. The high pKa of the C-H bond makes direct deprotonation difficult, but with certain substrates, this method can be effective.

Common Basic Reagents:

-

Potassium carbonate (K₂CO₃) in methanol: A mild base system.

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Stronger bases that can be used in aqueous or alcoholic solutions.

Data Presentation

The following table summarizes the common deprotection methods with typical reaction conditions and expected outcomes. The yields are indicative and can vary depending on the specific substrate and reaction scale.

| Deprotection Method | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) (1.1 eq) | THF | 0 to 25 | 1 - 4 h | High (>90%) | Most reliable and common method. Workup can sometimes be challenging due to the presence of butylammonium salts. |

| Hydrofluoric acid-pyridine (HF·Py) (excess) | THF/Pyridine | 0 to 25 | 2 - 6 h | High (>90%) | Good for base-sensitive substrates. HF is highly corrosive and requires special handling precautions. | |

| Cesium fluoride (CsF) (excess) | DMF or MeCN | 25 to 80 | 4 - 12 h | Good to High | Milder than TBAF, but may require heating and longer reaction times. | |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) (10% v/v) | Dichloromethane (DCM) | 0 to 25 | 2 - 8 h | Moderate to Good | Can be effective, but may cause side reactions with acid-labile groups. |

| Hydrochloric acid (1N) | THF/H₂O | 25 to 50 | 6 - 24 h | Variable | Harsher conditions may be required, potentially leading to lower yields and side products. | |

| Base-Catalyzed | Potassium carbonate (K₂CO₃) (excess) | Methanol | 25 to 60 | 12 - 48 h | Low to Moderate | Generally less effective for C-Si bond cleavage in this type of substrate. |

Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is the recommended starting point for the deprotection of this compound adducts.

Materials:

-

This compound adduct

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (optional, for anhydrous conditions)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound adduct (1.0 eq) in anhydrous THF (approximately 0.1 to 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1 M solution of TBAF in THF (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the fluoride-mediated deprotection of the silyl group.

Conclusion

The deprotection of the trimethylsilyl group from this compound adducts is a crucial transformation in organic synthesis. Fluoride-mediated protodesilylation using TBAF offers a reliable and high-yielding method for this purpose. The provided protocol serves as a comprehensive guide for researchers in academic and industrial settings. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate. For substrates with functionalities sensitive to basic conditions, alternative fluoride sources like HF-pyridine or acidic deprotection methods should be considered. Careful monitoring of the reaction progress is essential to ensure complete conversion and minimize the formation of byproducts.

References

Application Notes and Protocols for Palladium-Catalyzed Allylic Alkylation with Diethyl(trimethylsilylmethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high chemo-, regio-, and stereoselectivity.[1][2] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium(0) complex. The versatility of the Tsuji-Trost reaction has been demonstrated through the use of a wide array of nucleophiles and allylic electrophiles.[2]

This document provides detailed application notes and a representative protocol for the use of diethyl(trimethylsilylmethyl)malonate as a nucleophile in the palladium-catalyzed allylic alkylation. The introduction of a trimethylsilyl group on the malonate nucleophile offers unique opportunities for further synthetic transformations, making the resulting products valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Reaction Principle and Significance

The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack on this complex, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the alkylated product.[2]

The use of this compound as the nucleophile is of particular interest due to the synthetic utility of the resulting α-allyl-α-silylmalonate esters. The silicon-carbon bond can be cleaved or transformed in various ways, providing access to a range of functionalized molecules. For instance, the trimethylsilyl group can be replaced with a proton (protodesilylation) or a halogen, or it can participate in silicon-based cross-coupling reactions.

Catalytic Cycle of the Tsuji-Trost Reaction

Caption: Catalytic cycle of the palladium-catalyzed allylic alkylation (Tsuji-Trost reaction).

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed allylic alkylation of an allylic acetate with this compound. This protocol is based on general procedures for similar malonate nucleophiles and should be optimized for specific substrates.

Materials:

-

Allylic acetate (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.3 equiv).

-

Add anhydrous THF to the flask, followed by the dropwise addition of this compound (1.2 equiv) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.

-

Add the palladium catalyst solution to the flask containing the deprotonated malonate.

-

Add the allylic acetate (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired allylated product.

Experimental Workflow

Caption: A typical experimental workflow for the palladium-catalyzed allylic alkylation.

Data Presentation

The following table presents hypothetical quantitative data for a representative palladium-catalyzed allylic alkylation of cinnamyl acetate with this compound. Actual results may vary depending on the specific reaction conditions and substrates used.

| Entry | Allylic Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cinnamyl Acetate | dppe | THF | 60 | 12 | 85 |

| 2 | Cinnamyl Acetate | dppp | Dioxane | 80 | 8 | 78 |

| 3 | 1,3-Diphenylallyl Acetate | dppb | Toluene | 70 | 16 | 92 |

| 4 | Crotyl Acetate | dppe | THF | 50 | 24 | 75 |

dppe = 1,2-Bis(diphenylphosphino)ethane dppp = 1,3-Bis(diphenylphosphino)propane dppb = 1,4-Bis(diphenylphosphino)butane

Conclusion

The palladium-catalyzed allylic alkylation with this compound provides a powerful method for the synthesis of functionalized α-allyl-α-silylmalonate esters. These products are versatile intermediates that can be further elaborated, offering a valuable tool for researchers in organic synthesis and drug development. The provided representative protocol and workflow serve as a starting point for the exploration and optimization of this valuable transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Diethyl(trimethylsilylmethyl)malonate Alkylation

Welcome to the technical support center for the alkylation of diethyl(trimethylsilylmethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general scheme for the alkylation of this compound?

A1: The alkylation of this compound follows a standard malonic ester synthesis pathway. The reaction involves the deprotonation of the acidic α-hydrogen by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-alkylated product.[1][2]

Q2: Which bases are recommended for the deprotonation of this compound?

A2: Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of malonic esters, including sterically hindered ones.[3][4] It offers the advantage of an irreversible deprotonation. Sodium ethoxide (NaOEt) is another viable option, though the reaction may be reversible.[1][2] For sterically hindered substrates like this compound, a less bulky base like NaH is often preferred to facilitate access to the α-proton.[5]

Q3: What are suitable solvents for this reaction?

A3: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices when using sodium hydride as the base.[4] These solvents effectively solvate the cation without interfering with the nucleophilic enolate.

Q4: What type of alkylating agents can be used?

A4: The alkylation proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial.[2] Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the most effective. Secondary alkyl halides may react more slowly and can lead to side products through elimination. Tertiary alkyl halides are generally not suitable for this reaction.[1]

Q5: What are the typical reaction temperatures?

A5: The deprotonation step with sodium hydride is often carried out at room temperature.[4] The subsequent alkylation step may require heating, depending on the reactivity of the alkyl halide. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal temperature and reaction time.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no product yield | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. 4. Steric hindrance from the trimethylsilylmethyl group impeding the reaction. | 1. Ensure the base (e.g., NaH) is fresh and properly handled to avoid deactivation by moisture. Use a slight excess of the base. 2. Check the purity and reactivity of the alkyl halide. 3. Monitor the reaction progress by TLC and consider increasing the temperature or extending the reaction time. 4. For particularly bulky alkylating agents, consider using a less sterically demanding base or a more reactive alkylating agent (e.g., iodide instead of bromide). |

| Formation of dialkylated product | The monoalkylated product can be deprotonated and undergo a second alkylation.[6] | Use a slight excess of the this compound relative to the alkylating agent to favor monoalkylation. |

| Presence of unreacted starting material | 1. Incomplete reaction. 2. Reversible deprotonation if using an alkoxide base. | 1. Increase reaction time and/or temperature. 2. Switch to an irreversible base like sodium hydride. |

| Elimination side products (alkenes) | The enolate can act as a base, promoting elimination, especially with secondary or bulky alkyl halides.[1] | Use a primary alkyl halide whenever possible. Consider using a less hindered base. |

Data Presentation

The following table summarizes the effect of different bases on the yield of alkylated malonic esters, providing a general guideline for optimizing your reaction.

| Base | Solvent | Typical Yield Range (%) | Notes |

| Sodium Hydride (NaH) | THF or DMF | 80-95 | Irreversible deprotonation, generally high yields.[4] |

| Sodium Ethoxide (NaOEt) | Ethanol | 70-85 | Reversible deprotonation, ensure anhydrous conditions.[1] |

| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 60-80 | Milder base, may require longer reaction times or higher temperatures. |

| Lithium Diisopropylamide (LDA) | THF | 75-90 | A strong, bulky base that can be effective but may be less ideal for accessing the sterically hindered proton in this specific substrate.[5] |

Experimental Protocols

Detailed Methodology for the Alkylation of this compound with Methyl Iodide

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

-

Enolate Formation: While stirring under a nitrogen atmosphere, slowly add this compound (1.0 equivalent) to the sodium hydride suspension at room temperature. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the alkylation of this compound.

Caption: Troubleshooting decision tree for low product yield in the alkylation reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. datapdf.com [datapdf.com]

- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Troubleshooting low yields in diethyl(trimethylsilylmethyl)malonate synthesis

Welcome to the technical support center for the synthesis of diethyl(trimethylsilylmethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this specific malonic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the alkylation of diethyl malonate using a (trimethylsilyl)methyl halide, typically chloromethyltrimethylsilane or iodomethyltrimethylsilane. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to displace the halide from the silyl-containing electrophile.